molecular formula C13H17N3O2S2 B2607951 N-(2-methylcyclohexyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 450382-45-3

N-(2-methylcyclohexyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2607951
CAS No.: 450382-45-3
M. Wt: 311.42
InChI Key: VXCMBSDQOBENTP-UHFFFAOYSA-N
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Description

“N-(2-methylcyclohexyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide” (MCBTS) is a sulfonamide compound. It is used in various scientific experiments due to its unique chemical properties. The benzo[c][1,2,5]thiadiazole motif, which is part of this compound, has been extensively researched for use in photovoltaics or as fluorescent sensors .

Scientific Research Applications

Inhibition of Carbonic Anhydrases

A study by Cakir et al. (2004) explored the inhibition effects of new sulfonamide inhibitors on human carbonic anhydrase I and II, purified by affinity chromatography. This research underscores the potential of sulfonamides, including derivatives similar to N-(2-methylcyclohexyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, in targeting carbonic anhydrases, enzymes critical in many physiological processes (Cakir, Uğraş, Ozensoy, Sinan, & Arslan, 2004).

Antimicrobial and Antifungal Properties

Research on sulfonyl-substituted nitrogen-containing heterocyclic systems, including 2N(R)-5R1-1,3,4-thiadiazol-2-yl-arylsulfonamides, highlighted their significant antimicrobial and antifungal activities against both Gram-positive and Gram-negative bacteria, as well as Candida albicans. This study by Kobzar, Sych, and Perekhoda (2019) indicates the compound's utility in developing new antimicrobial and antifungal agents (Kobzar, Sych, & Perekhoda, 2019).

Anticonvulsant Activities

Another aspect of sulfonamide research includes the investigation of their anticonvulsant properties. Masereel, Rolin, Abbate, Scozzafava, and Supuran (2002) synthesized aromatic/heterocyclic sulfonamides incorporating valproyl moieties, aiming to combine the antiepileptic effects of valproic acid and sulfonamide. Some derivatives exhibited high inhibitory potency against carbonic anhydrase isozymes involved in neurological processes, suggesting potential as antiepileptic drugs (Masereel, Rolin, Abbate, Scozzafava, & Supuran, 2002).

Properties

IUPAC Name

N-(2-methylcyclohexyl)-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c1-9-5-2-3-6-10(9)16-20(17,18)12-8-4-7-11-13(12)15-19-14-11/h4,7-10,16H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCMBSDQOBENTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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